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molecular formula CH4N4 B8436868 Diaminocarbodiimide

Diaminocarbodiimide

Cat. No. B8436868
M. Wt: 72.07 g/mol
InChI Key: VMGAPWLDMVPYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901168B2

Procedure details

Proliferation of splenocytes was measured using the MTT assay (Hansen et al., 1989), which measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide to formazan crystals. In this assay, the yellow MTT solution will be converted to a purple formazan product by the mitochondrial dehydrogenase of the viable cells. One-hundred microliters of splenocytes (1×107 cells/mL) were seeded in triplicates in flat-bottomed 96-well plates and cultured in the presence or absence of 1 μg/mL Con A or LPS or 10 μg/mL TT. After 72 hours at 37° C. in 5% CO2, the cells were incubated with 5 mg/mL MTT reagent for four-hours. The formazan precipitates were then dissolved by addition of 0.1 mL of HCl in isopropanol and mixed thoroughly by repeated pipetting. Cell proliferation was quantified using an ELISA reader at 570 nm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br-:1].[CH3:2][C:3]1[N:4]=[C:5]([N:9]2[N:13]=[C:12]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[NH2+:11][N:10]2[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[S:6][C:7]=1[CH3:8].N=NC=NN>C(=O)=O>[CH3:2][C:3]1[N:4]=[C:5]([N+:9]2[N:10]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[N:11]=[C:12]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[N:13]=2)[S:6][C:7]=1[CH3:8].[Br-:1] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].CC=1N=C(SC1C)N1N([NH2+]C(=N1)C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=NC=NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=NC=NN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the cells were incubated with 5 mg/mL MTT reagent for four-hours
CUSTOM
Type
CUSTOM
Details
The formazan precipitates
DISSOLUTION
Type
DISSOLUTION
Details
were then dissolved by addition of 0.1 mL of HCl in isopropanol
ADDITION
Type
ADDITION
Details
mixed thoroughly

Outcomes

Product
Name
Type
Smiles
CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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